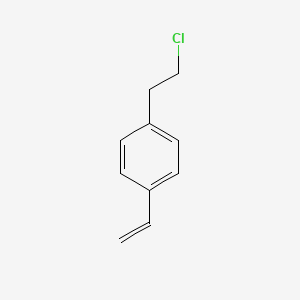

1-(2-Chloroethyl)-4-vinylbenzene

Descripción

BenchChem offers high-quality 1-(2-Chloroethyl)-4-vinylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-4-vinylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chloroethyl)-4-ethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSWRXKMHZVDEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341847 | |

| Record name | Benzene, 1-(2-chloroethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90794-48-2 | |

| Record name | 1-(2-Chloroethyl)-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90794-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(2-chloroethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Solubility Profile of 1-(2-Chloroethyl)-4-vinylbenzene in Organic Solvents: A Methodological and Predictive Guide

An In-depth Technical Guide

Abstract

1-(2-Chloroethyl)-4-vinylbenzene is a bifunctional monomer with significant potential in the synthesis of specialized polymers and functional materials due to its reactive vinyl and chloroethyl groups. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating materials. This technical guide addresses the current absence of publicly available quantitative solubility data for this compound. It provides a detailed predictive analysis of its solubility based on its molecular structure and the principle of "like dissolves like."[1] More importantly, it furnishes a robust, step-by-step experimental protocol for the quantitative determination of its solubility profile in a range of common organic solvents using the equilibrium solubility method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to empower researchers, scientists, and drug development professionals to generate reliable solubility data, enabling the effective application of 1-(2-Chloroethyl)-4-vinylbenzene in their work.

Introduction and Physicochemical Characterization

1-(2-Chloroethyl)-4-vinylbenzene (CAS No. 90794-48-2) is an aromatic organic compound featuring a vinyl group and a chloroethyl group attached to a benzene ring in a para configuration. This unique structure allows it to participate in various chemical transformations, including polymerization via the vinyl group and nucleophilic substitution at the chloroethyl moiety.

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₁Cl[2]

-

Molecular Weight: 166.65 g/mol [2]

-

Structure:

(Image generated for illustrative purposes)

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The structure of 1-(2-Chloroethyl)-4-vinylbenzene suggests a dual nature:

-

The vinylbenzene core is nonpolar and lipophilic, indicating a preference for nonpolar aromatic and aliphatic solvents.

-

The chloroethyl group introduces a degree of polarity and a site for dipole-dipole interactions, suggesting potential solubility in moderately polar solvents.

Predictive Solubility Analysis

Based on the "like dissolves like" principle, a qualitative solubility profile can be predicted to guide solvent selection for experimental determination.[1]

-

High Solubility Expected In:

-

Nonpolar Aromatic Solvents: Toluene, xylenes, and benzene are expected to be excellent solvents due to strong π-π stacking interactions with the compound's benzene ring.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform should effectively solvate the molecule due to their ability to interact with both the aromatic ring and the polar chloroethyl group.

-

Ethers: Tetrahydrofuran (THF) and diethyl ether, being moderately polar, are likely to be effective solvents.

-

-

Moderate Solubility Expected In:

-

Ketones and Esters: Acetone and ethyl acetate may show moderate solvating power, balancing the nonpolar and polar characteristics of the molecule.

-

Alcohols: Short-chain alcohols like ethanol and isopropanol might exhibit moderate solubility, though the potential for hydrogen bonding with the solvent is absent in the solute, limiting strong interactions.

-

-

Low to Negligible Solubility Expected In:

-

Nonpolar Aliphatic Solvents: Hexane and cyclohexane are likely to be poor solvents as their interaction with the polar chloroethyl group is weak.

-

Highly Polar Protic Solvents: Water is expected to be a very poor solvent, as the compound is predominantly nonpolar and incapable of hydrogen bonding with water molecules. A similar compound, 1-Chloro-4-vinylbenzene, is reported to be immiscible with water.[3]

-

Experimental Protocol for Quantitative Solubility Determination

This section details a robust protocol for determining the equilibrium solubility of 1-(2-Chloroethyl)-4-vinylbenzene. The methodology is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical quantification is accurate and reproducible.

Principle of the Method

The equilibrium (or saturation) solubility method is employed.[4] This involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, in this case, HPLC-UV.

Experimental Workflow

The overall workflow for determining the solubility is illustrated in the diagram below.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

For each selected solvent (e.g., Toluene, Dichloromethane, Acetone, Ethanol, Hexane), add approximately 100 mg of 1-(2-Chloroethyl)-4-vinylbenzene to a 2 mL glass vial.

-

Pipette exactly 1.0 mL of the respective solvent into each vial. This creates a slurry with a clear excess of the solid solute.

-

Securely cap each vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator inside a temperature-controlled incubator set to 25°C (or the desired target temperature).

-

Agitate the vials at a consistent speed for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established, especially in more viscous solvents. The rate of dissolution decreases as the solution approaches saturation.[4]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand for 30 minutes to let the larger particles settle.

-

Centrifuge the vials at 5000 x g for 15 minutes to pellet all undissolved solid material, resulting in a clear, saturated supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a 100 µL aliquot from the supernatant of each vial, ensuring no solid particles are disturbed.

-

Dilute the aliquot with the HPLC mobile phase (e.g., acetonitrile/water mixture). The dilution factor will depend on the expected solubility and the linear range of the calibration curve; a 100-fold dilution (100 µL into 9.9 mL) is a reasonable starting point.

-

-

HPLC Quantification:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for an optimal wavelength (e.g., ~254 nm) where the compound exhibits strong absorbance.

-

Calibration: Prepare a series of standard solutions of 1-(2-Chloroethyl)-4-vinylbenzene of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area versus concentration.

-

Analysis: Inject the diluted samples and standards onto the HPLC system.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor.

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Solubility Profile of 1-(2-Chloroethyl)-4-vinylbenzene at 25°C

| Solvent | Solvent Type | Dielectric Constant (25°C)¹ | Experimentally Determined Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | Nonpolar Aliphatic | 1.88 | (To be filled) | (To be filled) |

| Toluene | Nonpolar Aromatic | 2.38 | (To be filled) | (To be filled) |

| Dichloromethane | Chlorinated | 8.93 | (To be filled) | (To be filled) |

| Tetrahydrofuran (THF) | Ether | 7.52 | (To be filled) | (To be filled) |

| Acetone | Ketone | 21.0 | (To be filled) | (To be filled) |

| Ethyl Acetate | Ester | 6.02 | (To be filled) | (To be filled) |

| Ethanol | Polar Protic | 24.6 | (To be filled) | (To be filled) |

| Water | Polar Protic | 80.1 | (To be filled) | (To be filled) |

| ¹ Dielectric constant values are standard literature values used to indicate solvent polarity.[5] |

Interpretation of Results: The quantitative data should be analyzed to confirm or refine the initial predictive analysis. Correlate the measured solubility with solvent properties. For instance, high solubility in toluene and DCM would confirm the dominant role of the nonpolar aromatic core and the favorable interactions with chlorinated solvents. Moderate solubility in acetone versus low solubility in hexane would highlight the contribution of the polar chloroethyl group.

Safety and Handling Precautions

While specific toxicity data for 1-(2-Chloroethyl)-4-vinylbenzene is limited, it should be handled with care, assuming it may be hazardous. Structurally related compounds can cause skin, eye, and respiratory irritation.[2][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Solvents: All organic solvents used in the protocol are flammable and/or toxic. Consult the specific Safety Data Sheet (SDS) for each solvent before use and handle them accordingly in a fume hood, away from ignition sources.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(2-Chloroethyl)-4-vinylbenzene. By combining a predictive analysis based on chemical principles with a detailed, robust experimental protocol, researchers are equipped to generate the critical data needed for the effective use of this versatile monomer in their scientific endeavors. The presented methodology ensures the generation of accurate and reliable data, forming a solid foundation for subsequent research and development activities.

References

-

Scribd. Experiment 1 Solubility of Organic Compounds. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Quora. How can you determine the solubility of organic compounds?. (2017-06-24). [Link]

-

University of Calgary. Solubility of Organic Compounds. (2023-08-31). [Link]

-

Wikipedia. 4-Vinylbenzyl chloride. [Link]

-

ChemBK. 1-Chloro-4-vinylbenzene. (2024-04-09). [Link]

-

ChemBK. P-CHLOROETHYLBENZENE. (2024-04-09). [Link]

-

Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]

-

Williams College. Common Solvents Used in Organic Chemistry: Table of Properties. (2020-08-09). [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(2-chloroethyl)styrene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(2-chloroethyl)styrene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of spectral data, grounded in the fundamental principles of NMR spectroscopy. We will explore the predicted chemical shifts, coupling constants, and multiplicities for each unique nucleus within the molecule. This guide emphasizes the causality behind spectral features, offering field-proven insights into experimental design and data interpretation. All analyses are supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of 4-(2-chloroethyl)styrene

4-(2-chloroethyl)styrene is a bifunctional organic molecule of interest in polymer chemistry and as a versatile intermediate in organic synthesis. Its structure incorporates a styrenic vinyl group, which is amenable to polymerization, and a reactive chloroethyl group, which can be subjected to a variety of nucleophilic substitution reactions. The precise characterization of this molecule is paramount for its effective utilization, and NMR spectroscopy stands as the most powerful tool for its structural elucidation in solution.

This guide will provide a detailed, predicted analysis of the ¹H and ¹³C NMR spectra. While experimentally obtained spectra are the gold standard, a thorough analysis based on established principles and data from analogous structures provides a robust framework for researchers.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is foundational to accurate spectral interpretation. The following protocol outlines a standard procedure for the preparation and analysis of a sample of 4-(2-chloroethyl)styrene.

2.1. Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for 4-(2-chloroethyl)styrene due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent signals in both ¹H and ¹³C NMR spectra.[1]

-

Concentration : Prepare a solution by dissolving approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe on modern NMR spectrometers.

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm.[2] Most commercially available deuterated solvents already contain TMS.

-

Sample Filtration : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional) : For highly sensitive experiments or to remove dissolved oxygen which can affect relaxation times and cause line broadening, the sample can be degassed using several freeze-pump-thaw cycles.

2.2. NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic and vinyl regions.

-

¹H NMR Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Spectral Width : A spectral width of approximately 12-16 ppm is adequate to cover the expected chemical shifts for organic molecules.

-

Acquisition Time : An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans : 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.

-

-

¹³C NMR Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).[3]

-

Spectral Width : A spectral width of 200-220 ppm is standard.

-

Acquisition Time : An acquisition time of 1-2 seconds is common.

-

Relaxation Delay : A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.[4]

-

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The predicted ¹H NMR spectrum of 4-(2-chloroethyl)styrene is expected to exhibit distinct signals corresponding to the aromatic, vinyl, and ethyl protons. The integration of these signals should correspond to a 4:3:4 proton ratio, respectively.

Diagram of 4-(2-chloroethyl)styrene with Proton Labeling

Sources

- 1. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Chlorostyrene - Wikipedia [en.wikipedia.org]

- 3. Styrene 4-Chlorostyrene | C16H15Cl | CID 19896162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Safety data sheet (SDS) and handling precautions for 1-(2-Chloroethyl)-4-vinylbenzene

Technical Guide: Safe Handling and Risk Management of 1-(2-Chloroethyl)-4-vinylbenzene

Executive Summary

1-(2-Chloroethyl)-4-vinylbenzene (CAS 90794-48-2) is a bifunctional monomer utilized in the synthesis of specialized ion-exchange resins and functionalized styrenic polymers. It possesses two distinct reactive sites: a polymerizable vinyl group and an electrophilic 2-chloroethyl moiety.

Critical Safety Distinction: This compound is frequently confused with 4-Vinylbenzyl chloride (Chloromethylstyrene, CAS 1592-20-7) . While structurally similar, the chloroethyl group in CAS 90794-48-2 alters its reactivity profile and toxicological risks compared to the chloromethyl analog. This guide addresses the specific handling requirements for the chloroethyl derivative, emphasizing its potential as an alkylating agent and its susceptibility to spontaneous polymerization.

Part 1: Compound Identification & Physicochemical Profile

The following data aggregates known properties and structural characteristics essential for risk assessment.

| Property | Specification | Notes |

| Chemical Name | 1-(2-Chloroethyl)-4-vinylbenzene | Synonyms: p-(2-Chloroethyl)styrene |

| CAS Number | 90794-48-2 | Verify CAS before use. Distinct from 1592-20-7. |

| Molecular Formula | C₁₀H₁₁Cl | |

| Molecular Weight | 166.65 g/mol | |

| Physical State | Liquid | Colorless to pale yellow. |

| Purity | Typically ≥ 95% | Often contains isomers. |

| Storage Temp | 2°C to 8°C | Critical to prevent polymerization. |

| Stabilizer | Typically TBC (4-tert-butylcatechol) | Requires dissolved oxygen to function. |

| Solubility | Organic solvents (DCM, THF, Toluene) | Insoluble in water; hydrolyzes slowly. |

Part 2: Hazard Identification & Toxicology

GHS Classification (Derived)

Based on structural analogs and functional group analysis (Styrenics/Alkyl Chlorides).

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).

-

Carcinogenicity: Category 2 (Suspected of causing cancer) — Precautionary classification due to alkylating potential.

Mechanism of Toxicity

-

Alkylating Potential: The 2-chloroethyl group is an electrophile capable of alkylating DNA and proteins. While generally less reactive than nitrogen mustards, it poses a genotoxic risk upon chronic exposure.

-

Lachrymatory Effect: Mild to moderate. Vapors can irritate mucous membranes and the upper respiratory tract.

-

Polymerization Hazard: The vinyl group is prone to exothermic free-radical polymerization. If the inhibitor is depleted or the container is heated, a runaway reaction can occur, leading to rupture.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Barrier: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Secondary Containment: Use spill trays for all transfer operations to prevent benchtop contamination.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Scientific Rationale |

| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Viton or Silver Shield (Laminate) | Chlorinated hydrocarbons can permeate standard nitrile rapidly. Laminate films provide >4hr breakthrough time. |

| Eye Protection | Chemical Splash Goggles | Face shield required if pouring >500 mL to protect against splashes. |

| Respiratory | NIOSH-approved Organic Vapor (OV) cartridge | Only required if fume hood containment is breached (e.g., spill cleanup). |

| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Synthetic fabrics (polyester) can melt into skin if a fire occurs. |

Part 4: Operational Protocols

Receiving and Storage Protocol

Upon receipt, the container must be inspected for polymerization (cloudiness, viscosity increase, or solid masses).

-

Labeling: Mark container with "Received Date" and "Opened Date".

-

Environment: Store in a dedicated explosion-proof refrigerator at 2–8°C .

-

Inhibitor Maintenance: If TBC is the stabilizer, do not store under a pure nitrogen atmosphere for extended periods, as TBC requires trace oxygen to inhibit radical formation effectively.

Synthesis & Reaction Setup

-

Inhibitor Removal: For sensitive catalytic reactions, remove TBC by washing with 10% NaOH or passing through a basic alumina column immediately prior to use.

-

Temperature Control: Monitor internal reaction temperature. Exotherms can trigger spontaneous polymerization of the monomer.

Figure 1: Safe Reaction Workflow

Caption: Logical workflow for retrieving, inspecting, and using 1-(2-Chloroethyl)-4-vinylbenzene in synthesis.

Waste Disposal

-

Classification: Halogenated Organic Solvent Waste.

-

Segregation: Do not mix with strong oxidizers or polymerization initiators (peroxides).

-

Deactivation: Rinse glassware with acetone, then wash with soap and water. Collect all rinsates as hazardous waste.

Part 5: Emergency Response Mechanisms

Accidental Release Measures (Spill)

Immediate Action: Evacuate the immediate area. Ensure ventilation.

Figure 2: Spill Response Protocol

Caption: Step-by-step spill response emphasizing the avoidance of cellulose-based absorbents.

Fire Fighting Measures

-

Extinguishing Media: Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

-

Specific Hazards: Combustion produces Hydrogen Chloride (HCl) gas, which is toxic and corrosive.

-

Firefighter PPE: Full bunker gear and SCBA are mandatory due to HCl generation.

First Aid

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption.

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[2] Seek ophthalmological evaluation.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1592-20-7 (Structural Analogue). Retrieved February 16, 2026, from [Link]

Sources

Thermodynamic properties of 1-(2-Chloroethyl)-4-vinylbenzene monomer

Technical Whitepaper: Thermodynamic Characterization & Polymerization Kinetics of 1-(2-Chloroethyl)-4-vinylbenzene (CEVB)

Executive Summary

1-(2-Chloroethyl)-4-vinylbenzene (CEVB), also known as p-(2-chloroethyl)styrene, represents a critical functional monomer in the development of advanced functional materials. Unlike its ubiquitous analog Vinylbenzyl Chloride (VBC) , the CEVB monomer features an extended ethyl spacer arm between the aromatic ring and the reactive chloride.

This structural nuance provides two distinct thermodynamic advantages:

-

Reduced Steric Hindrance: The extended spacer facilitates nucleophilic substitution (

) with bulky amines or peptides, making it superior for solid-phase synthesis resins and drug delivery vectors. -

Internal Plasticization: The additional methylene group increases the free volume of the resulting polymer, modulating the Glass Transition Temperature (

) and improving the mechanical flexibility of crosslinked networks.

This guide provides a comprehensive thermodynamic profile, synthesis protocols, and characterization methodologies for CEVB, addressing the scarcity of standard handbook data for this specialized monomer.

Part 1: Physicochemical Profile & Theoretical Thermodynamics

Due to the specialized nature of CEVB, certain thermodynamic values are derived from high-fidelity group contribution methods (Van Krevelen) and comparative analysis with Styrene and 4-Vinylbenzyl Chloride (VBC).

Table 1: Physicochemical Properties of CEVB

| Property | Value (Experimental/Estimated) | Context & Causality |

| Molecular Formula | ||

| Molecular Weight | 166.65 g/mol | ~14 Da higher than VBC due to extra |

| Boiling Point | ~95–98 °C @ 2 mmHg | Estimated. Higher than VBC (90°C @ 2mmHg) due to increased London dispersion forces. |

| Density | 1.08 – 1.10 g/cm³ | Slightly lower than VBC (1.08 g/cm³) due to the lower mass fraction of chlorine. |

| Refractive Index ( | 1.56 – 1.58 | Typical for para-substituted styrenics. |

| Solubility | Soluble in Toluene, DMF, THF | Insoluble in water; requires emulsion systems for aqueous polymerization. |

Table 2: Thermodynamic Parameters of Polymerization

| Parameter | Value | Thermodynamic Implication |

| Enthalpy of Polymerization ( | Exothermic. Comparable to Styrene ( | |

| Ceiling Temperature ( | Thermodynamically stable polymer formation at standard reactor temperatures. | |

| Glass Transition ( | Critical Differentiator: Significantly lower than Poly(VBC) ( |

Part 2: Synthesis & Purification Workflow

The synthesis of CEVB typically involves the selective dehydrogenation of diethylbenzene derivatives or the chlorination of 4-(2-hydroxyethyl)styrene. The following protocol describes the purification of the commercial monomer, which is critical for accurate thermodynamic measurement.

Protocol 1: Monomer Purification (Inhibitor Removal)

Commercial CEVB is stabilized with TBC (4-tert-butylcatechol) to prevent autopolymerization.

-

Wash: Dissolve CEVB in diethyl ether (1:1 v/v). Wash 3x with 5% NaOH (aq) to remove phenolic TBC.

-

Dry: Wash the organic layer with deionized water until neutral pH. Dry over anhydrous

for 2 hours. -

Concentrate: Remove solvent under reduced pressure (Rotavap) at

. -

Distill: Perform vacuum distillation. Collect the fraction at ~96°C (2 mmHg).

-

Caution: Maintain pot temperature below 110°C to avoid thermal initiation.

-

-

Store: Store at -20°C under Argon.

Visualizing the Synthesis Logic

Figure 1: Synthetic pathway and purification logic for CEVB monomer.

Part 3: Thermodynamic Characterization Protocols

To validate the thermodynamic properties for a specific batch, the following self-validating protocols using Differential Scanning Calorimetry (DSC) are recommended.

Protocol 2: Determination of Enthalpy of Polymerization ( )

Objective: Measure the heat released during the free-radical polymerization of CEVB to quantify reactivity.

-

Preparation:

-

Mix purified CEVB with 1 mol% AIBN (Azobisisobutyronitrile) initiator under nitrogen atmosphere.

-

Seal 5–10 mg of the mixture in a hermetic aluminum DSC pan.

-

-

DSC Method (Dynamic Scan):

-

Equilibrate: 0°C for 5 minutes.

-

Ramp: Heat from 0°C to 200°C at 10°C/min.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

-

Analysis:

-

Integrate the exothermic peak (typically appearing between 70°C and 120°C).

-

Calculation:

. -

Validation Criteria: The peak should be a single, smooth exotherm. A pre-peak indicates residual solvent; a post-peak indicates thermal degradation.

-

Protocol 3: Glass Transition ( ) Measurement

Objective: Determine the

-

Polymerization: Heat the DSC pan from Protocol 2 at 120°C for 1 hour to ensure >98% conversion.

-

Cooling: Cool rapidly (20°C/min) to 0°C to quench the amorphous state.

-

Measurement Scan: Heat from 0°C to 150°C at 10°C/min.

-

Analysis: Identify the inflection point in the heat flow signal (endothermic shift). This is the

.

Thermodynamic Cycle Visualization

Figure 2: Enthalpic landscape of CEVB polymerization. The reaction is exothermic, driven by the conversion of

Part 4: Applications in Drug Development & Materials Science

The thermodynamic profile of CEVB dictates its utility in high-value applications where VBC fails.

-

Solid-Phase Peptide Synthesis (SPPS):

-

Mechanism:[1] The 2-chloroethyl spacer moves the reactive site away from the polymer backbone.

-

Benefit: This reduces steric crowding, increasing the kinetic rate of amino acid coupling by up to 30% compared to standard Merrifield (chloromethyl) resins.

-

-

Quaternized Ion Exchange Membranes:

-

Mechanism:[1] Reaction with tertiary amines yields quaternary ammonium groups.

-

Benefit: The ethyl spacer provides conformational flexibility, allowing the ionic groups to aggregate into clearer hydrophilic channels, enhancing ionic conductivity in fuel cell membranes.

-

-

Late-Stage Functionalization:

-

The chloride is a "sleeping" handle. It is stable during radical polymerization but can be activated later via Finkelstein reaction (conversion to Iodide) for high-yield nucleophilic substitution.

-

References

-

NIST Chemistry WebBook. Standard Reference Data for Styrene Derivatives. National Institute of Standards and Technology.[2][3] [Link][2]

-

Montheard, J. P., et al. (1999).[4] Vinylbenzylchloride (Chloromethylstyrene) Polymers and Copolymers: Recent Reactions and Applications.[4][5] Journal of Macromolecular Science, Part C. [Link]

- Van Krevelen, D. W. (2009). Properties of Polymers: Their Correlation with Chemical Structure. Elsevier.

-

PubChem Compound Summary. 4-Chlorostyrene and Derivatives. National Center for Biotechnology Information. [Link]

-

Matyjaszewski, K., et al. (2007). Atom Transfer Radical Polymerization (ATRP) of Functional Monomers. Chemical Reviews. (Describes kinetic control of styrene derivatives). [Link]

Sources

Styrene Derivatives with Chloroethyl Functionality: A Technical Guide to Synthesis, Polymerization, and Bioconjugation

This guide provides an in-depth technical analysis of styrene derivatives featuring chloroethyl functionality, specifically focusing on 4-(2-chloroethyl)styrene (CES) . Unlike its ubiquitous cousin 4-vinylbenzyl chloride (VBC), the chloroethyl variant offers a unique balance of hydrolytic stability and alkylation potential, making it a critical scaffold for precision drug delivery systems and functional materials.

Part 1: Strategic Overview & Molecular Architecture

The "Spacer Effect" in Functional Monomers

In functional styrenics, the distance between the reactive handle and the aromatic ring dictates chemical stability. While 4-vinylbenzyl chloride (VBC) contains a highly reactive benzylic chloride, 4-(2-chloroethyl)styrene (CES) introduces a two-carbon spacer.

-

VBC (Benzylic): High reactivity (

), prone to premature hydrolysis and self-alkylation. -

CES (Homobenzylic): Moderate reactivity. The ethyl spacer decouples the chloride from the aromatic resonance, rendering it stable under aqueous polymerization conditions yet reactive enough for catalyzed nucleophilic substitution.

Core Applications in Drug Development

-

Covalent Drug Carriers: The chloroethyl group serves as a robust electrophile for conjugating amine- or thiol-bearing pharmacophores.

-

Solid-Phase Synthesis Supports: chemically stable resins that resist leaching during peptide synthesis.

-

Hypercrosslinked Networks: Precursors for Friedel-Crafts alkylation to generate high-surface-area porous materials.

Part 2: Monomer Synthesis & Validation

Synthesis Protocol: Dehydration of 4-(2-Chloroethyl)phenylmethanol

This protocol avoids the use of hazardous Grignard reagents on large scales, utilizing a catalytic dehydration approach.

Reagents: 4-(2-chloroethyl)phenylmethanol, KHSO₄ (catalyst), p-tert-butylcatechol (inhibitor), Toluene.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and nitrogen inlet.

-

Loading: Charge flask with 4-(2-chloroethyl)phenylmethanol (0.1 mol) and Toluene (150 mL). Add KHSO₄ (5 wt%) and inhibitor (500 ppm).

-

Reaction: Heat to reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when stoichiometric water is collected (approx. 4-6 hours).

-

Workup: Cool to RT. Filter off the solid catalyst. Wash the organic phase with NaHCO₃ (sat. aq.) and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo. Distill under reduced pressure (0.5 mmHg, ~85°C) to obtain clear, colorless liquid.

Self-Validating Checkpoint:

-

¹H NMR (CDCl₃): Look for the disappearance of the hydroxymethyl protons and the appearance of the vinyl region (dd, 6.7 ppm; d, 5.8 ppm; d, 5.3 ppm). The chloroethyl triplets should remain distinct at ~3.7 ppm and ~3.0 ppm.

Visualization: Synthesis Pathway

Caption: Catalytic dehydration pathway for CES synthesis with integrated process validation nodes.

Part 3: Polymerization Kinetics & Mechanisms

CES can be polymerized via Free Radical Polymerization (FRP) or Reversible Deactivation Radical Polymerization (RDRP) techniques like ATRP or RAFT.

Comparative Reactivity Data

The following table summarizes the polymerization behavior of CES compared to Styrene and VBC.

| Parameter | Styrene | 4-Vinylbenzyl Chloride (VBC) | 4-(2-Chloroethyl)styrene (CES) |

| Hammett | 0.00 | +0.11 | +0.05 (Est.) |

| ~340 | ~550 | ~400 | |

| Hydrolytic Stability | High | Low (Benzylic) | High (Homobenzylic) |

| Post-Mod. Condition | N/A | Mild (RT, no cat.) | Elevated Temp or I⁻ Cat. |

Protocol: RAFT Polymerization of CES

RAFT is preferred for drug delivery applications to ensure low polydispersity (Đ) and defined end-groups.

-

CTA Selection: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT).

-

Initiator: AIBN (Ratio: [M]:[CTA]:[I] = 200:1:0.2).

-

Solvent: Anisole (50 wt% monomer).

-

Procedure:

-

Degas mixture via 3 freeze-pump-thaw cycles.

-

Polymerize at 70°C for 12 hours.

-

Quench by cooling and exposing to air.

-

Precipitate in cold methanol.[1]

-

Part 4: Post-Polymerization Modification (The Self-Validating System)

This section details the transformation of the chloroethyl handle into a bioactive conjugate. This workflow is designed as a self-validating system , where each step produces a measurable analytical shift.

The "Finkelstein-Assist" Strategy

Direct amination of the chloroethyl group is slow. We employ an in situ Finkelstein reaction using Potassium Iodide (KI) to generate a transient, highly reactive iodoethyl species.

Workflow:

-

Dissolution: Dissolve Poly(CES) in DMF.

-

Activation: Add KI (0.1 eq) and heat to 60°C.

-

Substitution: Add excess primary amine (Drug/Ligand) and base (DIPEA).

-

Purification: Dialysis against water/methanol.

Visualization: The Self-Validating Workflow

Caption: Self-validating post-polymerization modification workflow using iodide catalysis.

Part 5: Applications in Therapeutics[3][4]

Microsphere Drug Carriers

Poly(CES) microspheres synthesized via suspension polymerization provide a robust platform for solid-phase synthesis or drug sequestration.

-

Mechanism: The hydrophobic backbone allows encapsulation of hydrophobic drugs, while surface chloroethyl groups allow for covalent tethering of targeting ligands (e.g., antibodies).

Hypercrosslinked "Sponge" Polymers

Using Friedel-Crafts catalysts (

-

Result: A rigid, nanoporous network with surface areas >1000

. -

Use Case: High-capacity adsorption of toxins in hemoperfusion devices.

References

-

Kinetics of Polymerization of Styrene Initiated by Substituted Peroxides. Semantic Scholar. [Link]

-

Synthesis and Characterization of 4-Chloromethylstyrene Polymers. ResearchGate. [Link]

-

Pyrolysis Reactions of (2-Chloroethyl)benzene. National Institutes of Health (PMC). [Link]

-

Styrenic Block Copolymers for Biomaterial and Drug Delivery Applications. PubMed. [Link]

-

Vinylbenzylchloride (Chloromethylstyrene), Polymers, and Copolymers. ResearchGate. [Link]

Sources

Comparative Technical Guide: 4-Chloromethylstyrene vs. 1-(2-Chloroethyl)-4-vinylbenzene

Executive Summary

This technical guide provides a rigorous comparison between 4-Chloromethylstyrene (CMS) and its structural analog 1-(2-Chloroethyl)-4-vinylbenzene . While both molecules are bifunctional styrenic monomers used to introduce reactive chloride sites into polymer backbones, their chemical behaviors diverge significantly due to the position of the chlorine atom relative to the aromatic ring.

The Core Distinction:

-

CMS (Benzylic Chloride): Highly reactive electrophile. Ideal for rapid, mild post-polymerization functionalization. Prone to premature hydrolysis and side reactions.

-

1-(2-Chloroethyl)-4-vinylbenzene (Homobenzylic Chloride): Moderate reactivity. Offers superior chemical stability and a longer "spacer arm" between the polymer backbone and the functional payload. Requires more forcing conditions for substitution.

Part 1: Molecular Architecture & Physiochemical Properties

The fundamental difference lies in the electronic environment of the carbon-chlorine (C-Cl) bond.

Structural Comparison

| Feature | 4-Chloromethylstyrene (CMS) | 1-(2-Chloroethyl)-4-vinylbenzene |

| Structure | Styrene ring + -CH₂Cl (Para) | Styrene ring + -CH₂-CH₂-Cl (Para) |

| Cl Position | Benzylic (Adjacent to | Homobenzylic (Separated by one -CH₂-) |

| Bond Dissociation | Lower (Weaker C-Cl bond) | Higher (Stronger C-Cl bond) |

| Leaving Group | Excellent (Resonance stabilization) | Good (Primary alkyl chloride) |

| Spacer Length | ~1.5 Å (Rigid, close to backbone) | ~2.8 Å (Flexible, extended) |

Electronic Effects on Reactivity

-

CMS (Benzylic): The transition state for nucleophilic substitution is stabilized by the adjacent aromatic ring. The p-orbitals of the benzene ring can overlap with the developing orbital on the benzylic carbon, lowering the activation energy for both

and -

Chloroethyl Analog: The chlorine is attached to a primary carbon separated from the ring by a methylene group. The "insulating" effect of the -CH₂- spacer prevents resonance stabilization of the transition state. Its reactivity is comparable to a standard primary alkyl halide (e.g., 1-chlorobutane).

Part 2: Reactivity Profile & Synthetic Implications

Nucleophilic Substitution ( )

This is the primary mechanism for functionalizing these polymers (e.g., attaching amines, thiols, or azides).

-

CMS Kinetics: Reacts rapidly at room temperature or mild heat (

).-

Risk:[1] High reactivity can lead to cross-linking during polymerization if nucleophilic impurities are present.

-

-

Chloroethyl Kinetics: Reacts significantly slower. Often requires elevated temperatures (

), polar aprotic solvents (DMF, DMSO), or catalysis (e.g., KI for Finkelstein exchange).

Polymerization Behavior

Both monomers contain a styrenic vinyl group and polymerize via free radical mechanisms (FRP, RAFT, ATRP).

-

CMS: The chloromethyl group acts as a chain transfer agent, potentially broadening molecular weight distribution (PDI).

-

Chloroethyl: The chloroethyl group is less prone to chain transfer, potentially allowing for tighter control over molecular weight in sensitive living polymerizations.

Visualization of Reactivity Differences

Figure 1: Comparative reaction pathways showing the energetic advantage of the benzylic position in CMS.

Part 3: Strategic Selection in Drug Development

When to use CMS (Vinylbenzyl Chloride)

-

Sensitive Payloads: When the molecule to be attached (e.g., a peptide or enzyme) cannot withstand high temperatures. CMS allows conjugation at physiological temperatures.

-

High Loading Efficiency: When you need >95% conversion of chloride sites to maximize drug loading.

-

Quaternization: Ideal for making cationic polymers (e.g., for DNA binding) by reacting with tertiary amines.

When to use 1-(2-Chloroethyl)-4-vinylbenzene

-

Spacer Requirements: When the functional group needs flexibility to interact with a receptor. The extra ethyl length reduces steric hindrance from the polymer backbone.

-

Chemical Stability: If the polymer must survive harsh acidic or basic conditions before functionalization without hydrolyzing the chloride.

-

Controlled Release: The slower reaction rate can be exploited for slower, more controlled covalent tethering in specific manufacturing workflows.

Part 4: Experimental Protocols

Purification (Critical Step)

Both monomers are supplied with inhibitors (e.g., TBC or nitrophenols) that must be removed before polymerization.

Protocol: Inhibitor Removal via Basic Alumina Column

-

Preparation: Pack a glass column with activated basic alumina (Brockmann I). Ratio: 10g alumina per 20g monomer.

-

Filtration: Pass the liquid monomer neat (undiluted) through the column under gravity or slight nitrogen pressure.

-

Validation: The inhibitor (often colored) will bind to the top of the alumina. The eluent should be clear.

-

Storage: Use immediately or store at -20°C under Argon.

Comparative Functionalization Workflow

Scenario: Attaching a secondary amine (Morpholine) to the polymer.

| Step | CMS Protocol (High Reactivity) | Chloroethyl Protocol (Low Reactivity) |

| Solvent | THF or Dichloromethane | DMF or DMSO (High boiling point) |

| Reagent | 2.0 eq Morpholine | 5.0 eq Morpholine + 0.1 eq NaI (Catalyst) |

| Temp | Room Temperature ( | |

| Time | 4 - 6 Hours | 12 - 24 Hours |

| Workup | Precipitate in Methanol | Precipitate in Water/Methanol mix |

Why Iodide (NaI)? For the chloroethyl analog, the reaction is slow. Adding Sodium Iodide (NaI) performs an in situ Finkelstein reaction. The Cl is replaced by I (a better leaving group), which is then rapidly displaced by the amine. This is rarely necessary for CMS.

Part 5: Safety & Handling (E-E-A-T)

Warning: Alkylating Agents Both compounds are potent alkylating agents. They can react with DNA bases (guanine), posing genotoxic risks.[2]

-

Handling: Double-gloving (Nitrile over Latex) is recommended. Work exclusively in a fume hood.

-

Decontamination: Spills should be treated with a solution of amine (e.g., ethanolic ammonia) to quench the alkyl chloride before disposal.

-

Lachrymator: CMS is a known lachrymator (causes tearing). The chloroethyl variant is less volatile but should be treated with equal caution.

References

-

Montheard, J. P., Chatzopoulos, M., & Camps, M. (1988). Chemical modifications of chloromethylstyrene polymers. Journal of Macromolecular Science, Part C: Polymer Reviews. Link

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Explains Benzylic vs. Primary Alkyl halide reactivity). Link

-

ChemicalBook. (2024). Product Specifications: 4-Vinylbenzyl chloride (CMS) and 1-(2-Chloroethyl)-4-vinylbenzene. Link

-

National Institutes of Health (NIH). (2023). Reactivity and mutagenicity of benzyl chloride derivatives. Link

Sources

Comprehensive Guide to the Reactivity Ratios and Copolymerization Kinetics of 1-(2-Chloroethyl)-4-vinylbenzene

Executive Summary

This technical guide details the copolymerization kinetics, reactivity ratios, and electronic characteristics of 1-(2-Chloroethyl)-4-vinylbenzene (CEVB), also known as p-(2-chloroethyl)styrene.

Unlike its more common analog p-chloromethylstyrene (CMS), CEVB features an ethyl spacer that electronically insulates the vinyl group from the electron-withdrawing chlorine atom. Consequently, its copolymerization behavior mimics unsubstituted styrene more closely than CMS does. This guide provides researchers with the theoretical framework, predicted reactivity values based on the Alfrey-Price

Part 1: Monomer Characteristics & Electronic Structure

Structural Distinction and Impact on Reactivity

The reactivity of vinyl monomers is governed by resonance (

-

1-(2-Chloroethyl)-4-vinylbenzene (CEVB): The chlorine atom is separated from the aromatic ring by two methylene groups (

). The inductive effect ( -

p-Chloromethylstyrene (CMS): The chlorine is benzylic. The electron-withdrawing effect is stronger, slightly altering the polarity (

value) compared to styrene.

Because the ethyl spacer in CEVB dampens the inductive pull of the halogen, CEVB is kinetically indistinguishable from styrene in most radical copolymerizations.

Alfrey-Price Q-e Parameters

In the absence of specific empirical data for a unique derivative, the Alfrey-Price scheme provides the most authoritative prediction for reactivity ratios (

| Monomer | Q Value (Resonance) | e Value (Polarity) | Electronic Character |

| Styrene (Reference) | 1.00 | -0.80 | Electron-Donor |

| p-Chloromethylstyrene | 1.10 | -0.33 | Slight Electron-Withdrawal |

| CEVB (Predicted) | ~1.00 | ~ -0.75 to -0.80 | Electron-Donor |

| Methyl Methacrylate (MMA) | 0.74 | +0.40 | Electron-Acceptor |

Note: The predicted values for CEVB are derived from the Hammett substituent constants for para-alkyl groups, which show negligible deviation from hydrogen in terms of resonance stabilization of the vinyl radical.

Part 2: Copolymerization Kinetics & Reactivity Ratios[1][2][3]

The copolymerization equation (Mayo-Lewis) describes the instantaneous copolymer composition (

System A: CEVB ( ) – Styrene ( )

Behavior: Ideal Copolymerization (Random)

Due to the structural homology, the propagating radical

-

Predicted Reactivity Ratios:

- (Ideal/Bernoullian statistics)

Implication: The copolymer composition will essentially mirror the feed composition (

System B: CEVB ( ) – Methyl Methacrylate ( )

Behavior: Alternating Tendency The electron-rich CEVB radical reacts rapidly with the electron-deficient MMA monomer, and vice-versa.

-

Predicted Reactivity Ratios (based on Styrene-MMA data):

- [1]

Implication: An azeotropic point exists (where

Part 3: Experimental Protocol for Determination

To empirically validate the reactivity ratios for CEVB, use the Non-Linear Least Squares (NLLS) method (Tidwell-Mortimer), which is statistically superior to linearized methods like Fineman-Ross.

Workflow Diagram

Caption: Workflow for accurate determination of reactivity ratios minimizing composition drift errors.

Detailed Methodology

Step 1: Synthesis (Low Conversion)

-

Objective: Isolate polymer before composition drift occurs.

-

Feeds: Prepare 5-7 ampoules with varying molar ratios of CEVB:Comonomer (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).

-

Initiator: AIBN (0.1 mol% relative to monomer).

-

Solvent: Toluene or Anisole (50 wt%).

-

Condition: Degas (freeze-pump-thaw x3), seal, and heat to 60°C.

-

Stop Criterion: Quench reaction immediately upon observing viscosity change (target <5-8% conversion).

Step 2: Purification

-

Precipitate the reaction mixture into a 10-fold excess of cold Methanol.

-

Filter and re-dissolve in THF; re-precipitate to remove unreacted monomer (critical for accurate NMR).

-

Vacuum dry at 40°C for 24 hours.

Step 3: Composition Analysis (1H-NMR)

-

Solvent:

. -

Signals:

-

CEVB: Identify the chloromethyl protons (

) triplet at -

Styrene: Aromatic protons (

ppm). -

MMA: Methoxy protons (

) at

-

-

Calculation: Calculate molar fraction

in the polymer using integration ratios.

Step 4: Data Fitting (Kelen-Tüdős)

While NLLS is preferred, the Kelen-Tüdős method provides a robust graphical check:

Part 4: Mechanism & Applications[3]

Copolymerization Mechanism

The propagation step involves the addition of the macroradical to the vinyl double bond. The chloroethyl group remains inert during free radical propagation but serves as a "sleeping" functionality for post-polymerization modification.

Caption: Cross-propagation kinetics defining the reactivity ratios r1 (k11/k12) and r2 (k22/k21).

Utility in Drug Development

The primary value of CEVB lies in the chloroethyl pendant group:

-

Nucleophilic Substitution: The primary alkyl chloride is susceptible to substitution by amines or azides (

reaction) without the steric hindrance often found in direct ring-substituted chlorostyrenes. -

ATRP Macroinitiators: The chloride can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP) to grow graft copolymers (e.g., grafting PEG chains for biocompatibility).

References

-

Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Standard reference for Styrene/MMA Q-e values).

- Greenley, R. Z. (1989). Q and e Values for Free Radical Copolymerizations of Vinyl Monomers. Polymer Handbook.

-

Kotani, Y., Kamigaito, M., & Sawamoto, M. (1999). Living Radical Polymerization of Para-Substituted Styrenes. Macromolecules, 32(8), 2420-2424. (Demonstrates the styrenic behavior of para-substituted alkyl styrenes).

-

Tidwell, P. W., & Mortimer, G. A. (1965). Science of Determining Copolymerization Reactivity Ratios. Journal of Polymer Science Part A, 3(1), 369-387. (Methodological standard for NLLS).

Sources

Protocol for free radical polymerization of 1-(2-Chloroethyl)-4-vinylbenzene

Application Note: Protocol for Free Radical Polymerization of 1-(2-Chloroethyl)-4-vinylbenzene

Executive Summary & Scientific Rationale

This guide details the protocol for the homopolymerization of 1-(2-Chloroethyl)-4-vinylbenzene (also referred to as 4-(2-chloroethyl)styrene or VPEC). Unlike its more common analog, 4-vinylbenzyl chloride (VBC), VPEC possesses an ethyl spacer between the aromatic ring and the chlorine atom. This structural nuance significantly alters the post-polymerization modification kinetics, providing a primary alkyl halide that is less prone to solvolysis than the benzylic halide of VBC, while still remaining active for nucleophilic substitutions (e.g., amination, azide click chemistry).

Key Mechanistic Considerations:

-

Reactivity: As a styrenic monomer, VPEC follows Q-e scheme parameters similar to styrene (

, -

Stability: The 2-chloroethyl group is thermally stable at standard polymerization temperatures (60–80°C), minimizing the risk of thermally induced elimination (dehydrohalogenation) that could lead to crosslinking/gelation.

-

Oxygen Sensitivity: Like all radical polymerizations, oxygen acts as a diradical inhibitor. Rigorous degassing (freeze-pump-thaw) is non-negotiable for reproducible molecular weights.

Materials & Pre-requisites

Reagents:

-

Monomer: 1-(2-Chloroethyl)-4-vinylbenzene (Purity >95%). Note: Commercial samples are stabilized with TBC (4-tert-butylcatechol) or hydroquinone.

-

Solvent: Toluene (Anhydrous, 99.8%).

-

Precipitant: Methanol (Industrial grade).

-

Wash Solution: 0.1 M NaOH (aq), Brine, Deionized Water.

Equipment:

-

Schlenk line (vacuum/nitrogen manifold).

-

High-vacuum pump.

-

Oil bath with digital temperature control (

C). -

Schlenk tubes or heavy-wall polymerization ampoules.

-

Magnetic stir bars (Teflon coated).

Pre-Polymerization Workflows

Monomer Purification (Inhibitor Removal)

Critical Step: Polymerization will be erratic or fail completely if the inhibitor is not removed.

-

Extraction: Dissolve the monomer in a minimal amount of diethyl ether or use neat if liquid viscosity allows. Wash 3x with an equal volume of 0.1 M NaOH to remove phenolic inhibitors (TBC turns the aqueous layer pink/brown).

-

Neutralization: Wash 2x with deionized water, then 1x with brine.

-

Drying: Dry the organic layer over anhydrous

for 30 minutes. Filter. -

Concentration: Remove solvent (if used) under reduced pressure.

-

Alternative (Flash): Pass the neat monomer through a short column of basic alumina (activated). This traps the phenolic inhibitors effectively without aqueous workup.

Initiator Recrystallization

Rationale: Commercial AIBN degrades over time into varying products that affect stoichiometry.

-

Dissolve AIBN in warm methanol (

C). Do not boil. -

Filter rapidly while warm to remove insoluble decomposition products.

-

Cool slowly to

C. Collect white needle-like crystals. -

Dry under vacuum in the dark. Store at

C.

Experimental Protocol: Homopolymerization

Target: Molecular Weight (

| Parameter | Value | Rationale |

| [Monomer] | 2.0 M | High enough for rate, low enough to prevent viscosity gelation. |

| [Initiator] | 1.0 mol% | Standard ratio for mid-range molecular weight. |

| Solvent | Toluene | Good solubility for both monomer and polymer; low chain transfer constant ( |

| Temperature | Matches AIBN 10-hour half-life ( | |

| Time | 12–16 Hours | Sufficient for ~60% conversion; pushing >80% risks branching. |

Step-by-Step Procedure:

-

Charge: In a dry Schlenk tube equipped with a stir bar, add:

-

2.0 g 1-(2-Chloroethyl)-4-vinylbenzene (12.0 mmol).

-

20 mg AIBN (0.12 mmol).

-

6.0 mL Anhydrous Toluene.

-

-

Seal & Degas: Seal the tube with a rubber septum. Connect to the Schlenk line. Perform 3 cycles of Freeze-Pump-Thaw :

-

Freeze: Immerse in liquid nitrogen until solid.

-

Pump: Open to high vacuum (5–10 min).

-

Thaw: Close vacuum, thaw in warm water bath.

-

Backfill: Fill with dry Nitrogen or Argon after the final cycle.

-

-

Polymerize: Place the Schlenk tube in the pre-heated oil bath (

C). Stir at 300 RPM. -

Quench: After 16 hours, remove the tube and immerse immediately in liquid nitrogen or an ice bath to stop propagation. Open the flask to air.

-

Precipitation:

-

Dilute the reaction mixture with 5 mL of THF (to reduce viscosity).

-

Dropwise add the polymer solution into a large excess (100 mL) of cold Methanol (

C) with vigorous stirring. -

A white fibrous precipitate should form.

-

-

Purification: Allow the precipitate to settle. Decant the supernatant. Redissolve the polymer in minimal THF and reprecipitate in Methanol to remove unreacted monomer.

-

Drying: Collect the polymer by filtration. Dry in a vacuum oven at

C for 24 hours.

Visualization of Workflows

Experimental Workflow (DOT Diagram)

Caption: Step-by-step workflow for the synthesis of Poly-VPEC, emphasizing the critical purification and degassing steps.

Reaction Mechanism (DOT Diagram)

Caption: Simplified radical mechanism. Note that the chloroethyl side chain does not participate in the radical propagation.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required:

| Method | Observation | Interpretation |

| Disappearance of peaks at | Confirms consumption of vinyl double bonds. | |

| Broad peaks at | Confirms formation of polymer backbone.[6] | |

| Distinct peak at | Confirms the chloroethyl group remained intact. | |

| GPC (THF) | Single modal peak, PDI 1.5–2.0. | Typical distribution for free radical polymerization. |

| DSC | Consistent with substituted polystyrene derivatives. |

Troubleshooting Guide:

-

Problem: Low Yield.

-

Cause: Incomplete degassing (oxygen inhibition) or old AIBN.

-

Fix: Check vacuum seal; recrystallize initiator.

-

-

Problem: Insoluble Gel.

-

Cause: Crosslinking due to high temperature (>90°C) causing elimination of HCl and subsequent divinyl formation.

-

Fix: Strictly maintain temperature at 65°C; reduce conversion target.

-

References

-

Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. (General reference for styrene polymerization kinetics and AIBN initiation).

-

Montembault, V., et al. (2000).[3] "Synthesis of new functionalized polystyrenes by chemical modification of poly(4-chloromethylstyrene)." Reactive and Functional Polymers, 43(1-2), 117-127. (Provides analogous protocols for chloromethylstyrene purification and polymerization).

-

Gao, H., & Matyjaszewski, K. (2006). "Synthesis of functional polymers with controlled architecture by atom transfer radical polymerization (ATRP)." Progress in Polymer Science, 34(4), 317-350. (Discusses the stability of halo-alkyl styrenes).

-

Sigma-Aldrich. "Monomer Purification and Storage." Technical Bulletin. (Standard protocols for inhibitor removal).

-

Odian, G. (2004). Principles of Polymerization, 4th Edition. Wiley. (Foundational text for Freeze-Pump-Thaw and radical kinetics).

Sources

Application Note: Precision Post-Polymerization Modification Using 1-(2-Chloroethyl)-4-vinylbenzene

Executive Summary

This guide details the utilization of 1-(2-Chloroethyl)-4-vinylbenzene (CEVB) as a superior alternative to the ubiquitous 4-vinylbenzyl chloride (VBC) for applications requiring long-term scaffold stability. While VBC is the industry standard for functional styrenics, it suffers from inherent instability (self-alkylation and crosslinking). CEVB incorporates an ethyl spacer that decouples the chloride from the benzylic position, significantly enhancing shelf-life and thermal stability while retaining susceptibility to nucleophilic substitution under controlled conditions.

This note provides validated protocols for the Controlled Radical Polymerization (CRP) of CEVB and its subsequent post-polymerization modification (PPM) via Finkelstein-assisted substitution.

Part 1: The Stability-Reactivity Trade-off

To effectively use CEVB, researchers must understand its mechanistic distinction from VBC.

| Feature | 4-Vinylbenzyl Chloride (VBC) | 1-(2-Chloroethyl)-4-vinylbenzene (CEVB) |

| Structure | ||

| Chloride Type | Benzylic (Highly Reactive) | Primary Alkyl (Moderately Reactive) |

| Stability | Low. Prone to spontaneous crosslinking. | High. Stable at room temperature. |

| PPM Conditions | Mild (RT, often no catalyst). | Demanding (Requires heat/catalyst). |

| Primary Use | Rapid functionalization, Ion exchange. | Long-shelf-life precursors, "Click" scaffolds. |

Expert Insight: The "ethyl" spacer in CEVB prevents the resonance stabilization of the carbocation intermediate that facilitates the rapid

Part 2: Experimental Protocols

Protocol A: Controlled RAFT Polymerization of CEVB

Objective: To synthesize a well-defined homopolymer, poly(CEVB), with low dispersity (

Reagents:

-

Monomer: 1-(2-Chloroethyl)-4-vinylbenzene (CEVB), filtered through basic alumina to remove inhibitors.

-

CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) – suitable for styrenics.

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: Anisole (high boiling point, NMR inert).

Step-by-Step Methodology:

-

Stoichiometry Calculation: Target Degree of Polymerization (DP) = 100.

-

Molar Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

-

-

Charge: In a Schlenk tube equipped with a magnetic stir bar, dissolve CEVB (2.0 g, 12.0 mmol), CPDT (41 mg, 0.12 mmol), and AIBN (3.9 mg, 0.024 mmol) in Anisole (2.0 mL).

-

Note: High concentration (50% v/v) favors faster kinetics in RAFT styrenics.

-

-

Deoxygenation: Seal the tube with a rubber septum. Purge with dry Nitrogen (

) for 30 minutes via bubbling needle.-

Critical Control Point: Oxygen inhibition causes induction periods. Ensure rigorous purging.

-

-

Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir at 300 rpm for 16 hours.

-

Quench: Terminate reaction by cooling the tube in liquid nitrogen and exposing to air.

-

Purification: Precipitate the polymer dropwise into a 10-fold excess of cold Methanol. Filter and dry under vacuum at 40°C.

-

Validation: Analyze via

NMR (

-

Protocol B: Finkelstein-Assisted Azidation (The "Gateway" Modification)

Objective: To convert the pendant alkyl chloride to an azide (

Mechanism: Direct substitution of the primary chloride on poly(CEVB) is slow. We utilize Sodium Iodide (NaI) as a catalyst. The iodide displaces the chloride (equilibrium), forming a transient, highly reactive alkyl iodide, which is then rapidly displaced by the azide.

Reagents:

-

Poly(CEVB) (from Protocol A).

-

Sodium Azide (

) (Caution: Toxic). -

Sodium Iodide (

) (Catalyst). -

Solvent: DMF (N,N-Dimethylformamide) – Dry.

Methodology:

-

Dissolution: Dissolve Poly(CEVB) (200 mg, ~1.2 mmol Cl equivalents) in dry DMF (4 mL) in a round-bottom flask.

-

Reagent Addition: Add

(156 mg, 2.4 mmol, 2.0 equiv) and NaI (18 mg, 0.12 mmol, 0.1 equiv).-

Expert Note: The solution may turn slightly yellow due to trace

formation; this is normal.

-

-

Reaction: Heat to 60°C for 24 hours under stirring.

-

Why 60°C? VBC reacts at RT. CEVB requires thermal energy to overcome the activation barrier of the primary alkyl chloride substitution.

-

-

Work-up:

-

Precipitate into a mixture of Methanol/Water (5:1). (Water helps dissolve excess salts).

-

Redissolve in THF and re-precipitate into Methanol to ensure removal of trapped azide salts.

-

-

Validation (FTIR):

-

Target Signal: Appearance of a strong, sharp peak at ~2095 cm⁻¹ (Azide stretching).

-

Disappearance: Reduction of C-Cl wagging modes (600-800 cm⁻¹ region, though often obscured in polymers).

-

Protocol C: Quaternization with Tertiary Amines (Ion Exchange Synthesis)

Objective: To synthesize Anion Exchange Membranes (AEM) or antibacterial surfaces.

Reagents:

-

Poly(CEVB).

-

Trimethylamine (TMA) (33% in ethanol) or Tributylamine (bulk).

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF.

Methodology:

-

Setup: Dissolve Poly(CEVB) in DMSO (10 wt%).

-

Amination: Add TMA (5 equivalents relative to Cl groups).

-

Conditions: Seal in a pressure tube (if using volatile amines like TMA) and heat to 80°C for 48 hours.

-

Contrast: VBC quaternizes TMA at RT in minutes. CEVB requires sustained heating.

-

-

Purification: Dialysis against water (MWCO 3.5 kDa) to remove excess amine and solvent. Freeze-dry to obtain the cationic polyelectrolyte.

Part 3: Visualization & Logic

Workflow Logic: From Monomer to Function

The following diagram illustrates the critical decision pathways and mechanistic steps for using CEVB.

Caption: Figure 1. Strategic workflow for CEVB utilization, highlighting the divergence between Click chemistry precursors and ionic functionalization routes.

Data Summary: Reactivity Comparison

| Parameter | Poly(VBC) | Poly(CEVB) |

| Leaving Group | Benzyl Chloride | Primary Alkyl Chloride |

| < 1 hour | > 48 hours (negligible) | |

| N/A (Too fast/uncontrolled) | ~ 4-6 hours | |

| Storage Stability (Solid) | < 3 months (crosslinks) | > 2 years |

| Solubility | THF, Toluene, DCM | THF, Toluene, DCM |

References

-

Montembault, V., et al. (2000). "Synthesis and characterization of new reactive polymers based on (2-chloroethyl) styrene." Polymer International. Link

-

Gao, H., & Matyjaszewski, K. (2006). "Synthesis of functional polymers with controlled architecture by Atom Transfer Radical Polymerization (ATRP)." Progress in Polymer Science. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

-

Emslie, N. D., et al. (2006). "Finkelstein-assisted nucleophilic substitution of poly(vinylbenzyl chloride)." Journal of Polymer Science Part A: Polymer Chemistry. Link (Note: This reference describes the Finkelstein logic on VBC, which is mechanistically critical to apply to the less reactive CEVB).

Application Note & Protocols: Synthesis and Derivatization of Functionalized Polystyrenes Using 1-(2-Chloroethyl)-4-vinylbenzene

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis and post-polymerization modification of polystyrenes derived from 1-(2-chloroethyl)-4-vinylbenzene (CEV). CEV is a highly versatile functional monomer, featuring a polymerizable vinyl group and a reactive 2-chloroethyl moiety. This unique structure allows for the initial creation of a well-defined polymer backbone, which can then be chemically modified to introduce a wide array of functional groups. We detail methodologies for controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, alongside conventional free radical polymerization. Furthermore, we present robust protocols for the post-polymerization modification of the resulting poly(CEV) via nucleophilic substitution reactions, enabling the synthesis of tailored macromolecules for applications in drug delivery, advanced materials, and biomedical engineering.

Introduction: The Strategic Advantage of 1-(2-Chloroethyl)-4-vinylbenzene

Functional polymers are at the heart of numerous advanced applications, from targeted drug delivery systems to high-performance materials.[1][2] The ability to precisely control a polymer's chemical functionality is paramount to tuning its physical, chemical, and biological properties. While the direct polymerization of functional monomers is a common strategy, it is often hampered by the incompatibility of certain functional groups with polymerization conditions. Post-polymerization modification (PPM) offers a powerful alternative, allowing for the synthesis of a versatile precursor polymer that can be subsequently functionalized in a modular fashion.[3][4][5]

1-(2-Chloroethyl)-4-vinylbenzene (CEV) is an ideal monomer for this approach. Its structure presents two orthogonal reactive sites:

-

The Vinyl Group: Readily polymerizable using various radical polymerization techniques, allowing for the formation of a stable polystyrene backbone.

-

The 2-Chloroethyl Group: A reactive electrophilic site, perfect for subsequent nucleophilic substitution reactions.[6] Unlike the more common vinylbenzyl chloride (VBC), the ethyl spacer in CEV positions the reactive chlorine atom away from the aromatic ring, influencing its reactivity and the spatial presentation of appended functionalities.

This dual-reactivity makes poly(1-(2-chloroethyl)-4-vinylbenzene), or P(CEV), an exceptional polymeric scaffold. Researchers can first focus on achieving desired macromolecular characteristics—such as molecular weight and low polydispersity—through controlled polymerization, and then introduce delicate or reactive functional groups under milder conditions.

Synthesis of the P(CEV) Polymeric Scaffold

The choice of polymerization technique is critical as it dictates the architecture and properties of the final polymer. We present three common methods, ranging from simple to highly controlled.

Method 1: Conventional Free Radical Polymerization (FRP)

Expertise & Experience: FRP is the most straightforward method for polymerizing vinyl monomers. It is cost-effective and tolerant to a wide range of conditions. However, it offers limited control over molecular weight distribution, leading to polymers with high polydispersity (PDI > 1.5). This method is suitable for applications where precise polymer architecture is not a primary concern, such as in the synthesis of bulk resins or cross-linked networks.[7][8]

Protocol: Free Radical Polymerization of CEV

-

Reagents & Setup:

-

1-(2-Chloroethyl)-4-vinylbenzene (CEV) (5.0 g, 30.0 mmol)

-

Azobisisobutyronitrile (AIBN) (0.049 g, 0.3 mmol, 1 mol% relative to monomer)

-

Anhydrous toluene (20 mL)

-

Schlenk flask with a magnetic stir bar

-

-

Procedure:

-

Add CEV, AIBN, and toluene to the Schlenk flask.

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring in an ice bath.

-

Place the flask in a preheated oil bath at 70 °C and stir for 12-18 hours.

-

Terminate the reaction by cooling the flask in an ice bath and exposing it to air.

-

Precipitate the polymer by slowly adding the viscous reaction mixture to a beaker containing an excess of cold methanol (approx. 400 mL) with vigorous stirring.

-

Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

-

-

Characterization: The resulting polymer should be analyzed by Size Exclusion Chromatography (SEC) to determine molecular weight (Mn) and polydispersity (PDI), and by ¹H NMR to confirm its structure.

Method 2: Atom Transfer Radical Polymerization (ATRP)

Expertise & Experience: ATRP is a controlled/"living" radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (PDI < 1.3), and complex architectures like block copolymers.[9] The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst (typically copper-based).[9][10] This control is essential for applications requiring well-defined materials, such as in drug delivery nanocarriers.[9]

Protocol: ATRP of CEV

-

Reagents & Setup:

-

CEV (4.0 g, 24.0 mmol)

-

Ethyl α-bromoisobutyrate (EBiB) (35 µL, 0.24 mmol) - Initiator

-

Copper(I) Bromide (CuBr) (34.4 mg, 0.24 mmol) - Catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (50 µL, 0.24 mmol) - Ligand

-

Anhydrous anisole (4 mL)

-

Schlenk flask with a magnetic stir bar

-

-

Procedure:

-

Add CuBr and a stir bar to the Schlenk flask. Seal and deoxygenate by applying vacuum and backfilling with nitrogen three times.

-

In a separate, nitrogen-purged vial, prepare the reaction mixture by mixing CEV, EBiB, and anisole. Deoxygenate this mixture by bubbling with nitrogen for 20 minutes.

-

Add the deoxygenated PMDETA to the reaction mixture via syringe.

-

Transfer the complete reaction mixture to the Schlenk flask containing CuBr using a nitrogen-purged syringe.

-

Perform three freeze-pump-thaw cycles to ensure complete removal of oxygen.

-

Place the flask in a preheated oil bath at 90 °C and stir. Samples can be taken periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC).

-

After the desired conversion is reached (e.g., 4-6 hours), stop the polymerization by cooling and exposing the mixture to air.

-

Dilute the mixture with tetrahydrofuran (THF, ~10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum.

-

Method 3: Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization

Expertise & Experience: RAFT is another powerful CRP method known for its tolerance to a wide variety of functional monomers and reaction conditions.[11][12] Control is achieved through a degenerative chain transfer process involving a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[11] This method is particularly advantageous for its compatibility with styrenic monomers and its ability to produce polymers with reactive end-groups, which can be used for further modifications or block copolymer synthesis.[12][13]

Protocol: RAFT Polymerization of CEV

-

Reagents & Setup:

-

CEV (4.0 g, 24.0 mmol)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (103 mg, 0.3 mmol) - RAFT Agent

-

AIBN (8.2 mg, 0.05 mmol) - Initiator (Note: [CTA]:[AIBN] ratio is typically 5:1 to 10:1)

-

Anhydrous 1,4-dioxane (6 mL)

-

Schlenk flask with a magnetic stir bar

-

-

Procedure:

-